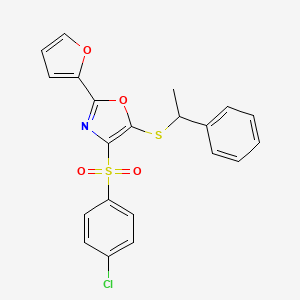

4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole

Descripción

4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole is a heterocyclic oxazole derivative characterized by three key substituents:

- 2-Furan-2-yl group: A furan heterocycle contributing to planar aromaticity and hydrogen-bonding capabilities.

- 5-(1-Phenylethyl)thio group: A thioether substituent with a chiral center, influencing steric bulk and hydrophobic interactions.

This compound (molecular formula: C21H17ClNO3S2) shares structural motifs with bioactive molecules, particularly in antimicrobial and anticancer research. Its design integrates features from pharmacophores known to interact with enzymes or receptors in therapeutic targets .

Propiedades

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-5-(1-phenylethylsulfanyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClNO4S2/c1-14(15-6-3-2-4-7-15)28-21-20(23-19(27-21)18-8-5-13-26-18)29(24,25)17-11-9-16(22)10-12-17/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGBKYKQFLXFBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)SC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-chlorobenzenesulfonyl chloride, furan-2-carbaldehyde, and 1-phenylethylthiol. These intermediates are then subjected to cyclization and sulfonylation reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and specific reaction conditions tailored to large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic or heterocyclic rings.

Aplicaciones Científicas De Investigación

The compound has been investigated for its biological activities, particularly its antimicrobial and enzyme inhibitory properties.

Antimicrobial Activity

In a study evaluating various oxazole derivatives, 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole demonstrated significant antimicrobial activity against Gram-positive bacteria and Candida albicans. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

Research indicates that this compound may inhibit key enzymes such as acetylcholinesterase and urease. The sulfonyl group is believed to play a critical role in binding to these enzymes, potentially leading to therapeutic applications in treating conditions like Alzheimer's disease or urinary tract infections .

Study on Antimicrobial Properties

A comprehensive evaluation was conducted on the antimicrobial efficacy of several oxazole derivatives, including 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole. Results indicated that this compound exhibited moderate to high activity against various bacterial strains and fungi, with minimal toxicity observed in aquatic models like Daphnia magna .

Enzyme Inhibition Research

Another study focused on the enzyme inhibitory effects of the compound revealed promising results against acetylcholinesterase. The study highlighted the potential for developing new therapeutic agents for neurodegenerative diseases based on the structural features of this compound .

Mecanismo De Acción

The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparación Con Compuestos Similares

Halogen-Substituted Isostructural Compounds

Compounds 4 and 5 from –3 are thiazole derivatives with chloro (Cl) and bromo (Br) substituents, respectively. Key comparisons include:

- Crystal Packing: Both exhibit isostructural triclinic (P̄1) symmetry but require minor adjustments to accommodate halogen size differences. The Cl-substituted compound shows tighter packing due to smaller van der Waals radii compared to Br .

- Conformational Flexibility : The independent molecules in their asymmetric units adopt near-identical conformations, except for perpendicular orientations of fluorophenyl groups, suggesting halogen choice minimally disrupts core geometry .

Sulfonyl/Sulfanyl-Modified Oxazoles

The compound 686738-05-6 () shares the oxazole core and 4-chlorophenylsulfonyl group but differs in the 5-position substituent (4-fluorobenzylthio vs. 1-phenylethylthio).

- The phenylethyl group in the target compound adds steric bulk, which may reduce solubility but enhance membrane permeability .

Comparison with Functional Analogs

Thiazole and Thiophene Derivatives

- Thiazolyl Hydrazones (): Compounds like 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole demonstrate antifungal (MIC = 250 µg/mL against Candida utilis) and anticancer activity (IC50 = 125 µg/mL against MCF-7).

- Thiophenyl Hydrazones () : Compound 5b (1-((4-(4-Chlorophenyl)-5-(furan-2-yl)thiophen-2-yl)methylene)-2-(o-tolyl)hydrazine) inhibits tubulin polymerization, highlighting the role of furan and chlorophenyl groups in targeting cytoskeletal proteins .

Implications of Structural Variations

- Halogen Effects : Chlorine’s electronegativity and size enhance metabolic stability compared to fluorine or hydrogen, as seen in isostructural thiazoles .

- Heterocycle Core: Oxazoles (vs.

- Sulfanyl vs. Sulfonyl Groups : Sulfonyl groups improve solubility and hydrogen-bonding capacity, while thioethers contribute to lipophilicity and redox activity .

Actividad Biológica

The compound 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole is a member of the oxazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole

- Molecular Formula : C20H18ClN2O4S

- Molecular Weight : 420.9 g/mol

Structural Features

The compound features:

- A chlorophenyl group which may enhance lipophilicity and biological interaction.

- A sulfonyl moiety that can facilitate binding to various biological targets.

- A furan ring , known for its role in various biological activities.

- A thioether group that may contribute to the compound's reactivity and interaction with biological systems.

The biological activity of 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group may play a critical role in enzyme inhibition or modulation of signaling pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or metabolic pathways.

- Receptor Modulation : It might interact with receptors, altering their activity and influencing physiological responses.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit significant antibacterial properties. For instance, compounds similar to 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-thiooxazole have shown moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains tested | Weak to Moderate |

Toxicological Assessment

Toxicity studies conducted on similar compounds indicate a low acute toxicity profile, with no significant adverse effects observed in histopathological examinations of treated subjects .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various oxazole derivatives, including those related to 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-thiooxazole. The compounds were evaluated for their antibacterial and analgesic properties through in vitro assays and molecular docking studies .

- Molecular Docking Studies : Docking simulations have been employed to predict the binding affinities of these compounds against targets associated with pain and inflammation, revealing promising interactions that warrant further investigation .

- Histopathological Studies : Evaluations of organ tissues from treated mice showed no signs of cytotoxicity or inflammation, supporting the safety profile of these compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole?

- Answer : The compound can be synthesized via heterocyclic condensation and sulfonylation. A general approach involves:

Thioether formation : Reacting a furan-2-yl precursor with 1-phenylethylthiol under basic conditions (e.g., KOH/EtOH) to introduce the thioether group.

Sulfonylation : Treating the intermediate with 4-chlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours.

Oxazole ring closure : Using cyclodehydration agents like POCl₃ or PCl₅ in anhydrous conditions.

- Key Reference : Similar protocols for sulfonyl-thioether systems are detailed in and , where PEG-400 and Bleaching Earth Clay (pH 12.5) were used as catalysts for analogous reactions .

Q. How is the compound characterized using spectroscopic techniques?

- Answer :

- ¹H NMR : The furan-2-yl proton resonates at δ 7.2–7.5 ppm, while the 4-chlorophenylsulfonyl group shows peaks at δ 7.6–8.0 ppm. The (1-phenylethyl)thio moiety exhibits a methyl triplet (δ 1.5–1.7 ppm) and a methine quartet (δ 3.8–4.0 ppm).

- IR : Strong absorption at ~1350 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (C-O-C oxazole).

- Mass Spectrometry : A molecular ion peak at m/z corresponding to C₁₉H₁₅ClNO₃S₂ (exact mass: 436.5 g/mol).

- Reference : Comparable spectral assignments for structurally related oxazole derivatives are provided in and .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance sulfonylation efficiency?

- Answer :

- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400, which improves reaction homogeneity and reduces side reactions (yield: ~70–80%) .

- Solvent Effects : Compare DMF (dielectric constant: 37) vs. DMSO (dielectric constant: 47) to stabilize the sulfonyl intermediate.

- Temperature Control : Maintain 70–80°C to balance reaction rate and decomposition risks.

- Validation : Monitor progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?

- Answer :

- Dynamic Effects : Assess rotational barriers of the (1-phenylethyl)thio group using variable-temperature NMR. Restricted rotation may cause splitting.

- Solvent Anisotropy : Compare spectra in DMSO-d₆ vs. CDCl₃; sulfonyl groups exhibit solvent-dependent shifts.

- Reference : highlights similar challenges in 4-chlorophenyl-furan systems, where steric hindrance altered expected coupling constants .

Q. What computational tools are suitable for analyzing noncovalent interactions in this compound?

- Answer :

- Multiwfn : Use for electron localization function (ELF) and electrostatic potential (ESP) mapping to identify hydrogen-bonding sites (e.g., sulfonyl oxygen as a H-bond acceptor) .

- NCI Analysis : Apply the Non-Covalent Interaction Index ( ) to visualize van der Waals and steric interactions in crystal packing .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.